4-(3-Ethyl-1,2,4-oxadiazol-5-yl)-1-mesitylpyrrolidin-2-one
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Overview
Description
4-(3-Ethyl-1,2,4-oxadiazol-5-yl)-1-mesitylpyrrolidin-2-one is a heterocyclic compound featuring an oxadiazole ring fused with a mesityl-substituted pyrrolidinone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Ethyl-1,2,4-oxadiazol-5-yl)-1-mesitylpyrrolidin-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of mesityl-substituted hydrazine with ethyl nitrile oxide, followed by cyclization to form the oxadiazole ring. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and bases like sodium hydroxide (NaOH) to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(3-Ethyl-1,2,4-oxadiazol-5-yl)-1-mesitylpyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the oxadiazole ring, often facilitated by bases or acids.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of corresponding oxadiazole N-oxides.
Reduction: Formation of reduced pyrrolidinone derivatives.
Substitution: Formation of substituted oxadiazole derivatives.
Scientific Research Applications
4-(3-Ethyl-1,2,4-oxadiazol-5-yl)-1-mesitylpyrrolidin-2-one has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: It is used in the development of organic light-emitting diodes (OLEDs) and other electronic materials due to its unique electronic properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds and polymers.
Mechanism of Action
The mechanism of action of 4-(3-Ethyl-1,2,4-oxadiazol-5-yl)-1-mesitylpyrrolidin-2-one involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or interact with cellular receptors, leading to therapeutic effects. The oxadiazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its biological activity .
Comparison with Similar Compounds
Similar Compounds
4-(3-Ethyl-1,2,4-oxadiazol-5-yl)benzonitrile: Similar in structure but with a benzonitrile group instead of a mesityl group.
2-(1,2,4-Oxadiazol-5-yl)anilines: These compounds also feature the oxadiazole ring but are substituted with aniline groups.
Uniqueness
4-(3-Ethyl-1,2,4-oxadiazol-5-yl)-1-mesitylpyrrolidin-2-one is unique due to the presence of the mesityl group, which imparts distinct steric and electronic properties. This uniqueness makes it a valuable compound for specific applications in drug design and materials science.
Properties
IUPAC Name |
4-(3-ethyl-1,2,4-oxadiazol-5-yl)-1-(2,4,6-trimethylphenyl)pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2/c1-5-14-18-17(22-19-14)13-8-15(21)20(9-13)16-11(3)6-10(2)7-12(16)4/h6-7,13H,5,8-9H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEMUCTVTNOYDQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=N1)C2CC(=O)N(C2)C3=C(C=C(C=C3C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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